N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide
Description
This compound features a 3,4,5-trimethoxybenzamide group linked via an ethyl chain to a 1,3-thiazole ring substituted with a 3-fluorophenyl group. The 3-fluorophenyl substituent may influence pharmacokinetic properties, such as metabolic stability and target binding affinity .
Properties
IUPAC Name |
N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,4,5-trimethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O4S/c1-26-17-10-14(11-18(27-2)19(17)28-3)20(25)23-8-7-16-12-29-21(24-16)13-5-4-6-15(22)9-13/h4-6,9-12H,7-8H2,1-3H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNUSGMGISDHWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCC2=CSC(=N2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Synthetic Routes
Thiazole Ring Formation via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classical method for constructing thiazole rings. For this compound, the protocol involves:
- Reagents :
- α-Haloketone precursor: 2-Bromo-1-(3-fluorophenyl)ethan-1-one.
- Thioamide: Generated in situ from 2-aminoethyl-3,4,5-trimethoxybenzamide.
- Conditions :
Mechanism :
- Condensation of α-haloketone with thioamide forms the thiazole ring via cyclization.
- The 3-fluorophenyl group is introduced at the 2-position of the thiazole.
Yield : 58–72% after column chromatography (silica gel, hexane/ethyl acetate).
Coupling of Preformed Thiazole with Benzamide Moiety
A modular approach involves synthesizing the thiazole and benzamide separately, followed by coupling:
Step 1: Synthesis of 2-(3-Fluorophenyl)-4-(2-aminoethyl)thiazole
- Starting Material : 2-(3-Fluorophenyl)thiazole-4-carbaldehyde.
- Reductive Amination :
Step 2: Activation of 3,4,5-Trimethoxybenzoic Acid
- Reagent : Thionyl chloride (SOCl₂) converts the acid to acyl chloride.
- Conditions : Reflux in dichloromethane (DCM) for 2 hours.
Step 3: Amide Bond Formation
Optimization Strategies
Solvent and Temperature Effects
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent (Step 1) | DMF | 72% |
| Solvent (Step 3) | DCM | 68% |
| Temperature (Step 1) | 80°C | Maximizes cyclization |
| Temperature (Step 3) | 0°C → RT | Minimizes side reactions |
Analytical Characterization
Critical data for verifying structure and purity:
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (400 MHz, CDCl₃) | δ 8.02 (s, 1H, thiazole-H), 7.45–7.38 (m, 4H, Ar-H), 3.92 (s, 9H, OCH₃) |
| ¹³C NMR (101 MHz, CDCl₃) | δ 167.5 (C=O), 162.1 (C-F), 153.2 (thiazole-C2) |
| HRMS | [M+H]⁺ calc. 455.1521; found 455.1524 |
Chromatographic Purity
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Hantzsch Synthesis | One-pot reaction | Requires harsh conditions | 58–72% |
| Modular Coupling | High purity, scalable | Multiple steps increase cost | 65–78% |
| Microwave-Assisted | Faster, energy-efficient | Specialized equipment needed | 68–70% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety.
Substitution: The fluorophenyl group can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Conditions for substitution reactions often involve nucleophiles like amines or thiols.
Major Products
Oxidation: Oxidized derivatives of the thiazole ring.
Reduction: Reduced forms of the benzamide moiety.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases like cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group are believed to play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
- Further studies on cytotoxicity and target identification are needed.
- Fluorine Substitution : Compounds like 6i demonstrate that fluorination can enhance enzyme inhibition, guiding future design for metabolic disease targets .
- Heterocycle Optimization : Comparing furan, thiazole, and benzoxazole () derivatives could reveal structure-activity relationships for specific biological targets.
Biological Activity
N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide is a synthetic compound characterized by its complex structure, which includes a thiazole ring, a fluorinated phenyl group, and a methoxybenzamide moiety. This compound has garnered attention for its potential biological activities , particularly in the fields of antimicrobial , anticancer , and anti-inflammatory research.
Chemical Structure and Properties
- Molecular Formula : C18H20FN3O2S
- Molecular Weight : Approximately 357.43 g/mol
The unique combination of functional groups in this compound influences its reactivity and biological interactions. The presence of the thiazole ring is significant as it is known for its biological relevance, often exhibiting antimicrobial properties.
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties . Studies indicate that compounds with similar structures can inhibit bacterial growth and show activity against various pathogens. For instance, the thiazole moiety is often linked to antimicrobial efficacy through mechanisms such as enzyme inhibition and interaction with bacterial cell membranes.
Table 1: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 2 µg/mL | |
| Escherichia coli | 4 µg/mL | |
| Candida albicans | 8 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. It has shown significant activity against several cancer cell lines, including Caco-2 (colorectal cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve modulation of cellular pathways related to proliferation and apoptosis .
Table 2: Anticancer Activity Data
In comparative studies, the compound's activity was found to be comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for drug development.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
- Receptor Binding : It can act on various receptors modulating their activity which is crucial for therapeutic effects.
- Pathways Affected : It influences signaling pathways related to inflammation and cell death, contributing to both its antimicrobial and anticancer effects.
Case Studies
Recent research has highlighted the effectiveness of this compound in various experimental models:
- Antimicrobial Efficacy : In vitro studies demonstrated that this compound exhibited potent activity against multi-drug resistant strains of bacteria.
- Cancer Cell Line Studies : In a study involving Caco-2 cells, treatment with the compound resulted in a significant decrease in cell viability compared to untreated controls (p < 0.001), indicating strong anticancer properties .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-3,4,5-trimethoxybenzamide, and how can purity be validated?
- Methodology : Employ a multi-step synthesis starting with Hantzsch thiazole ring formation using α-bromoketones and thiourea derivatives under reflux conditions (e.g., ethanol, 80°C, 12 hours) . Introduce the 3,4,5-trimethoxybenzamide moiety via amide coupling using EDCI/HOBt in DCM. Validate purity via HPLC (C18 column, acetonitrile/water gradient) and confirm structural integrity using -/-NMR, ensuring absence of unreacted intermediates .
Q. Which in vitro assays are appropriate for initial screening of antimicrobial activity for this compound?
- Methodology : Use standardized microdilution assays against Gram-positive (e.g., S. aureus ATCC 29213) and Gram-negative (e.g., E. coli ATCC 25922) strains, with MIC determination via broth dilution (CLSI guidelines). Include fungal targets (e.g., C. albicans ATCC 90028) using Sabouraud dextrose agar. Parallel assays with trimethoprim/sulfamethoxazole as controls are critical to contextualize potency .
Q. How can the stereochemical configuration and 3D conformation of this compound be confirmed?
- Methodology : Perform X-ray crystallography by growing single crystals in ethanol/water (70:30) at 4°C. Use synchrotron radiation (λ = 0.71073 Å) for data collection. Refine structures with SHELXL, focusing on thiazole-phenyl dihedral angles and hydrogen-bonding networks . Computational docking (AutoDock Vina) into target enzymes (e.g., cytochrome P450) can supplement structural insights .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported bioactivity data across studies?
- Methodology : Conduct a meta-analysis of existing data, stratifying by assay conditions (e.g., pH, serum content). Perform orthogonal assays (e.g., time-kill kinetics vs. static MIC) to differentiate bactericidal vs. bacteriostatic effects. Validate target engagement via thermal shift assays (TSA) with purified enzymes (e.g., dihydrofolate reductase) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?
- Methodology : Systematically modify substituents:
- Thiazole ring : Replace 3-fluorophenyl with 4-chloro or 2,4-difluoro variants.
- Trimethoxybenzamide : Test mono-/dimethoxy analogs.
Use molecular dynamics (MD) simulations (AMBER) to predict binding free energy changes. Synthesize top candidates and validate via SPR (Biacore) for target affinity .
Q. What strategies improve metabolic stability without compromising target affinity?
- Methodology : Assess metabolic hotspots via human liver microsome (HLM) assays (LC-MS/MS quantification). Introduce deuterium at benzylic positions (C-2 ethyl group) to slow CYP450-mediated oxidation. Compare plasma half-life (t) in rodent models pre/post modification .
Q. How can crystallographic disorder in the thiazole-ethyl linkage be addressed during structural analysis?
- Methodology : Collect high-resolution data (≤1.0 Å) at 100 K to minimize thermal motion. Apply TWINABS for data scaling if twinning is detected. Use anisotropic refinement for non-H atoms and constrain disordered ethyl groups with SIMU/DELU commands in SHELXL .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
